molecular formula C11H18ClNO B13417590 N-Ethyl-dl-norephedrine Hydrochloride

N-Ethyl-dl-norephedrine Hydrochloride

Cat. No.: B13417590
M. Wt: 215.72 g/mol
InChI Key: DHNCTQIFOGRFJF-QMOSYVFLSA-N
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Description

N-Ethyl-dl-norephedrine Hydrochloride is a synthetic compound belonging to the amphetamine family. It is known for its psychoactive properties and has been used for various purposes, including as a stimulant, appetite suppressant, and decongestant. The compound is a racemic mixture, meaning it contains equal parts of two enantiomers, which are mirror images of each other.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-dl-norephedrine Hydrochloride can be synthesized through several methods. One common approach involves the asymmetric transfer hydrogenation (ATH) of racemic 1-hydroxy-1-phenyl-propan-2-one using well-defined chiral Rh-complexes, such as (S,S)- or (R,R)-Cp*RhCl(TsDPEN), and HCO₂H/Et₃N as reagents . This method allows for the stereoselective preparation of the enantiomers of norephedrine and norpseudoephedrine.

Industrial Production Methods

Industrial production of this compound often involves large-scale isolation techniques such as preparative high-performance liquid chromatography (HPLC) and salting-out assisted liquid-liquid extraction (SALLE) . These methods ensure high purity and yield of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-dl-norephedrine Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-Ethyl-dl-norephedrine Hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reference material in analytical chemistry for the development of new synthetic methods and reaction mechanisms.

    Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitters and receptors.

    Medicine: Investigated for its potential therapeutic uses, such as in the treatment of attention deficit hyperactivity disorder (ADHD) and obesity.

    Industry: Employed in the production of pharmaceuticals and other chemical products due to its psychoactive properties.

Mechanism of Action

N-Ethyl-dl-norephedrine Hydrochloride exerts its effects by acting as a sympathomimetic agent. It functions as a norepinephrine releasing agent, indirectly activating adrenergic receptors . This leads to increased heart rate, blood pressure, and vasoconstriction. The compound also stimulates beta-adrenergic receptors, resulting in increased contractility and heart rate .

Comparison with Similar Compounds

Similar Compounds

    Norephedrine: A closely related compound with similar sympathomimetic properties.

    Ephedrine: Another amphetamine derivative with similar stimulant effects.

    Pseudoephedrine: Used as a decongestant and has similar chemical structure and effects.

Uniqueness

N-Ethyl-dl-norephedrine Hydrochloride is unique due to its specific molecular structure, which allows for distinct interactions with adrenergic receptors. This results in a unique profile of pharmacological effects compared to other similar compounds .

Properties

Molecular Formula

C11H18ClNO

Molecular Weight

215.72 g/mol

IUPAC Name

(2S)-2-(ethylamino)-1-phenylpropan-1-ol;hydrochloride

InChI

InChI=1S/C11H17NO.ClH/c1-3-12-9(2)11(13)10-7-5-4-6-8-10;/h4-9,11-13H,3H2,1-2H3;1H/t9-,11?;/m0./s1

InChI Key

DHNCTQIFOGRFJF-QMOSYVFLSA-N

Isomeric SMILES

CCN[C@@H](C)C(C1=CC=CC=C1)O.Cl

Canonical SMILES

CCNC(C)C(C1=CC=CC=C1)O.Cl

Origin of Product

United States

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